3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide
Description
This compound features a hybrid structure combining a benzenesulfonamido-thiazole core linked via a propanamide chain to a 1,3-benzodioxol-5-yl group. The benzenesulfonamide moiety is known for its role in enzyme inhibition (e.g., sulfonamide drugs), while the benzodioxol group is associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(20-13-6-8-16-17(10-13)27-12-26-16)9-7-14-11-28-19(21-14)22-29(24,25)15-4-2-1-3-5-15/h1-6,8,10-11H,7,9,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUGEGOPBAADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety, which contribute to its pharmacological properties. The compound is primarily recognized for its inhibitory effects on ecto-nucleotidases, enzymes involved in nucleotide metabolism.
The biological activity of this compound is primarily attributed to its ability to inhibit human recombinant ecto-nucleotidases. By blocking these enzymes, the compound affects nucleotide metabolism pathways, leading to various biochemical effects. The inhibition of ecto-nucleotidases can influence cellular signaling pathways and has implications in various therapeutic contexts.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Below is a summary of its key biological activities:
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study synthesized a series of bi-heterocyclic propanamides and assessed their biological activities. The results indicated that modifications in the structure could lead to significant changes in enzyme inhibition and cytotoxicity profiles .
- Molecular Docking Studies : In-silico molecular docking studies have been employed to predict the interaction between this compound and its target enzymes. These studies support the experimental findings regarding its inhibitory potential against ecto-nucleotidases .
- Comparative Analysis : Comparative studies with other thiazole-based compounds revealed that this compound holds a unique position due to its specific structural attributes that enhance its biological activity while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzodioxol Motifs
A. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f)
- Source : describes these compounds, which share a thiazole core and propanamide linkage but differ in substituents (e.g., methylphenyl groups instead of benzodioxol).
- Key Data: Property Compound 7c Compound 7d Target Compound Molecular Formula C₁₆H₁₇N₅O₂S₂ C₁₇H₁₉N₅O₂S₂ C₁₉H₁₇N₃O₅S₂ Molecular Weight 375 g/mol 389 g/mol ~428 g/mol (calc.) Melting Point 134–138°C 168–172°C Not reported IR Peaks (cm⁻¹) 3270 (N–H), 1660 (C=O) Similar to 7c Expected: 3300 (N–H), 1680 (C=O), 1150–1350 (S=O)
Comparison : The target compound’s benzodioxol group replaces the methylphenyl substituents in 7c–7f, likely enhancing aromatic interactions and metabolic stability. The sulfonamide group (absent in 7c–7f) may improve binding to enzymatic targets via hydrogen bonding .
B. N-(2H-1,3-Benzodioxol-5-yl)-3-(3-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide (J021-2261)
- Source : reports this compound with a benzothiazole-sulfanyl group.
Key Data :
Property J021-2261 Target Compound Molecular Formula C₂₀H₁₆N₄O₄S₂ C₁₉H₁₇N₃O₅S₂ Molecular Weight 440.5 g/mol ~428 g/mol Functional Groups Benzothiazole, oxadiazole Thiazole, sulfonamide Comparison : The oxadiazole ring in J021-2261 introduces rigidity, whereas the target compound’s sulfonamide-thiazole system may offer better solubility due to polar S=O bonds .
Physicochemical and Spectral Properties
- IR/NMR Trends: Sulfonamide vs. Amide: The target compound’s IR spectrum should show distinct S=O stretches (~1150–1350 cm⁻¹) absent in non-sulfonamide analogues (e.g., 7c–7f) . ¹H NMR: Benzodioxol protons resonate at δ 6.7–7.0 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .
Solubility : The sulfonamide group may improve aqueous solubility compared to methylphenyl-substituted analogues (7c–7f) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
